3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione involves multiple steps, starting from simpler organic molecules. The key steps include chlorination, cyclization, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces cultures. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form. Advanced chromatographic techniques are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols .
Scientific Research Applications
3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an estrogen receptor antagonist and its inhibitory effects on mitochondrial enzymes.
Industry: Utilized in the development of new antibiotics and other bioactive compounds
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Estrogen Receptor Antagonism: It binds to estrogen receptors, inhibiting their activity.
Mitochondrial Enzyme Inhibition: It inhibits mitochondrial NADH:ubiquinone oxidoreductase (complex I) and succinate:ubiquinone oxidoreductase (complex II) activities, affecting cellular respiration and energy production.
Comparison with Similar Compounds
Similar Compounds
Napyradiomycin A2: Another member of the napyradiomycin family with similar biological activities.
Napyradiomycin B1: Differing in its side chain structure, it exhibits distinct biological properties.
Napyradiomycin C1: Known for its potent antimicrobial activity.
Uniqueness
3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione stands out due to its unique combination of chlorinated and hydroxylated functional groups, contributing to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H32Cl2O5 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
3,4a-dichloro-10a-(3,7-dimethylocta-2,6-dienyl)-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C26H32Cl2O5/c1-14(2)8-7-9-15(3)10-11-26-22(31)17-12-18(29)16(4)21(30)20(17)23(32)25(26,28)13-19(27)24(5,6)33-26/h8,10,12,19,29-30H,7,9,11,13H2,1-6H3 |
InChI Key |
ZLFOHASQVSADOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
Origin of Product |
United States |
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